molecular formula C8H8BrN3 B110947 5-Bromo-1-methyl-1H-indazol-3-amine CAS No. 1000018-06-3

5-Bromo-1-methyl-1H-indazol-3-amine

Cat. No.: B110947
CAS No.: 1000018-06-3
M. Wt: 226.07 g/mol
InChI Key: BKBSBRJIGMVBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-indazol-3-amine (BMIA) is a heterocyclic compound with a unique structure, which has a wide range of applications in the fields of medicinal chemistry and biochemistry. BMIA has been used in a variety of research projects, including drug discovery and development, cancer research, and molecular biology. BMIA is a promising compound for the development of new drugs, as it has a high affinity for certain receptors and has been shown to have a wide range of pharmacological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-1-methyl-1H-indazol-3-amine and its derivatives are primarily used in chemical synthesis and reactions. For instance, they are utilized in the Suzuki–Miyaura cross-coupling reaction, an efficient method to produce various 3-aryl-1H-indazol-5-amine derivatives. This reaction is performed under microwave-assisted conditions, using Pd(OAc)2 and RuPhos as a catalyst system, and K3PO4 as a base, yielding good to excellent results (Wang et al., 2015). Additionally, 5-bromoindazoles participate in Buchwald reactions with a range of amines, resulting in novel derivatives (Slade et al., 2009).

Pharmaceutical and Biological Applications

The compound and its derivatives show promise in pharmaceutical and biological applications. Some of the synthesized derivatives exhibit significant antibacterial and cytotoxic properties, indicating potential applications in treating bacterial infections and cancer (Noolvi et al., 2014). Additionally, certain derivatives have shown substantial antifungal activities against various phytopathogenic fungi, suggesting their use in agricultural fungicides or antifungal pharmaceuticals (Du et al., 2015).

Material Science and Organic Synthesis

In material science and organic synthesis, this compound serves as a precursor or intermediate in the synthesis of complex organic compounds. For example, it's used in the synthesis of polyhalopyridines and 1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, showcasing its versatility in creating diverse chemical structures for various applications (Ji et al., 2003), (Aquino et al., 2017).

Safety and Hazards

The safety information for 5-Bromo-1-methyl-1H-indazol-3-amine indicates that it is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301+P312+P330 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Indazole derivatives, including 5-Bromo-1-methyl-1H-indazol-3-amine, have shown promising results in various fields, particularly in the development of anticancer agents . Future research may focus on further exploring the pharmacological activities of these compounds and developing more effective and low-toxic anticancer agents .

Properties

IUPAC Name

5-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSBRJIGMVBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649968
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-06-3
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-indazol-3-amine
Reactant of Route 3
5-Bromo-1-methyl-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-methyl-1H-indazol-3-amine
Reactant of Route 5
5-Bromo-1-methyl-1H-indazol-3-amine
Reactant of Route 6
5-Bromo-1-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.